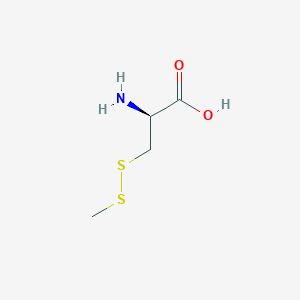
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid is an organosulfur compound that features a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(methyldisulfanyl)propanoic acid typically involves the formation of the disulfide bond through the oxidation of thiol groups. One common method is the reaction of L-cysteine with methyl disulfide under mild oxidative conditions. The reaction can be carried out in an aqueous solution with a suitable oxidizing agent such as hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic applications due to its redox properties and ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-(methyldisulfanyl)propanoic acid involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be cleaved to form thiol groups, which can interact with various molecular targets, including enzymes and proteins, thereby affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-cysteine: A naturally occurring amino acid with a thiol group.
L-cystine: The oxidized dimer form of L-cysteine with a disulfide bond.
Methionine: An essential amino acid containing a thioether group.
Uniqueness
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid is unique due to the presence of a methyl group attached to the disulfide bond, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Eigenschaften
Molekularformel |
C4H9NO2S2 |
|---|---|
Molekulargewicht |
167.3 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C4H9NO2S2/c1-8-9-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 |
InChI-Schlüssel |
PYFNLWPQPNXHCS-GSVOUGTGSA-N |
Isomerische SMILES |
CSSC[C@H](C(=O)O)N |
Kanonische SMILES |
CSSCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















